An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-[(butylamino)methyl]phenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-[(butylamino)methyl]phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Bromo-2-[(butylamino)methyl]phenol, a substituted phenolic Mannich base. The synthesis is achieved through the well-established Mannich reaction, a three-component condensation involving 4-bromophenol, formaldehyde, and butylamine. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines robust analytical methods for structural confirmation and purity assessment. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and potential applications for this class of compounds in drug discovery and materials science are also discussed, providing a holistic resource for researchers and chemical development professionals.
Introduction and Scientific Context
4-Bromo-2-[(butylamino)methyl]phenol is a classic example of a Mannich base, a class of organic compounds formed via the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing functionality.[1] In the case of phenols, the electron-rich aromatic ring itself acts as the nucleophile, facilitated by the activating effect of the hydroxyl group.[2] The title compound incorporates several key structural features: a brominated phenol ring, which is a common motif in pharmacologically active agents and a handle for further synthetic transformations like cross-coupling reactions, and a secondary aminomethyl group that can influence solubility, basicity, and biological receptor interactions.[3][4]
Understanding the synthesis and properties of this molecule serves as a valuable model for the production of more complex derivatives for applications in medicinal chemistry, agrochemicals, and as specialty polymer additives. This guide provides the foundational knowledge and practical methodology required to confidently synthesize and validate this compound.
Synthesis via the Mannich Reaction
The synthesis of 4-Bromo-2-[(butylamino)methyl]phenol is achieved through a one-pot, three-component Mannich reaction. This reaction is a cornerstone of organic synthesis due to its efficiency in forming a new carbon-carbon and carbon-nitrogen bond in a single operation.[5][6]
Underlying Principle and Reaction Mechanism
The reaction proceeds in two primary stages:
-
Formation of the Iminium Ion: Butylamine, a primary amine, reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic N-butylmethaniminium ion (often referred to as an Eschenmoser salt precursor).[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich 4-bromophenol acts as the nucleophile. The activating hydroxyl group directs the electrophilic attack of the iminium ion to the ortho position, which is sterically unhindered, leading to the formation of the final product.[2]
The detailed mechanism is illustrated below.
Figure 1: Mechanism of the Mannich reaction for the synthesis of 4-Bromo-2-[(butylamino)methyl]phenol.
Experimental Protocol: Synthesis
This protocol outlines a representative laboratory-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 8.65 g | 0.050 |
| Butylamine | 73.14 | 3.66 g (5.0 mL) | 0.050 |
| Formaldehyde (37% aq. soln.) | 30.03 | 4.1 mL | ~0.055 |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.65 g (0.050 mol) of 4-bromophenol in 50 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 5.0 mL (0.050 mol) of butylamine. A slight exotherm may be observed.
-
Formaldehyde Addition: Slowly add 4.1 mL of a 37% aqueous formaldehyde solution to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
Experimental Protocol: Purification
The crude product can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Figure 2: Overall experimental workflow for synthesis and validation.
Characterization and Structural Elucidation
Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides unambiguous evidence.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are based on analogous structures.[8]
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | broad singlet | 1H | Phenolic -OH |
| ~7.30 | doublet | 1H | Ar-H (ortho to -OH) |
| ~7.15 | doublet of doublets | 1H | Ar-H (meta to -OH) |
| ~6.75 | doublet | 1H | Ar-H (ortho to -Br) |
| ~3.70 | singlet | 2H | Ar-CH₂-N |
| ~2.60 | triplet | 2H | N-CH₂-CH₂ |
| ~1.50 | multiplet | 2H | N-CH₂-CH₂-CH₂ |
| ~1.35 | multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| ~0.90 | triplet | 3H | -CH₃ |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Ar-C (C-OH) |
| ~132.0 | Ar-CH |
| ~131.5 | Ar-CH |
| ~123.0 | Ar-C (C-CH₂) |
| ~118.0 | Ar-CH |
| ~111.0 | Ar-C (C-Br) |
| ~61.5 | Ar-CH₂-N |
| ~50.0 | N-CH₂- |
| ~31.5 | -CH₂- |
| ~20.5 | -CH₂- |
| ~14.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenol, H-bonded[9] |
| 3100-3300 (sharp/med) | N-H stretch | Secondary Amine |
| 2850-2960 | C-H stretch | Aliphatic (butyl, methylene) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| ~1150 | C-N stretch | Amine |
The broad O-H stretch is characteristic of phenols, and its breadth indicates hydrogen bonding, potentially intramolecularly with the amine nitrogen.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 4-Bromo-2-[(butylamino)methyl]phenol, a key feature will be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12]
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₁H₁₆BrNO
-
Molecular Weight: 258.15 g/mol
-
Expected [M]⁺: m/z ≈ 257 (for ⁷⁹Br)
-
Expected [M+2]⁺: m/z ≈ 259 (for ⁸¹Br)
-
Key Fragments: Loss of the butyl group, benzylic cleavage.
Analysis by gas chromatography-mass spectrometry (GC-MS) is a standard technique for such compounds.[13]
Safety and Handling
Proper safety precautions are essential when working with the reactants and product.
-
4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[14][15] Handle in a well-ventilated fume hood.
-
Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Formaldehyde: Known carcinogen and toxicant. Use with extreme caution in a fume hood.
-
Product: As a halogenated aminophenol, it should be handled with care. Assume it is toxic and an irritant.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Potential Applications
While 4-Bromo-2-[(butylamino)methyl]phenol is primarily a synthetic intermediate, its structural motifs suggest several areas of potential application:
-
Pharmaceutical Intermediates: Phenolic and aminic structures are ubiquitous in drug molecules. The bromine atom provides a site for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures for drug discovery programs.[4]
-
Agrochemical Research: Brominated phenols are used as precursors for certain herbicides and fungicides due to their stability and biological activity.[3]
-
Material Science: Mannich bases can be used as curing agents for epoxy resins and as antioxidants or stabilizers in polymers.
References
- Benchchem. Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0RyMjwTIaaUarqqPdp7_K2ApApyaF3NsgEN-HHkPMntHagh7rObdd_0pwftuI5fio7C8oNYINRdJvP4HUs7WmqkWXr8NWXT0iuqgDcsb7l2b0BO8ZxsYZCun7L4osSK5L0F4l8RQv0-nvU5QNspgkm3w7h94Dbze0lNWafVA5_WHcm8zz5eYdGa3WdUNPUHpiHEyFW3xcD9e6w0Rig_QGOsaV4NnSpw==]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Journal of Chromatography A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91QzLZmPIjcPkY5fJA-IAckE_MqePM5Oglm6keB3pW19XZP3vAZHN5-1C691iWXNzwJYukgSQzSHq1HGY5Zyyo_Z5a7CwENJY_m8tsaQSkp2xEsZsn5WG7EPIMXWxSxSb6kliS7pNPNym__6ya86WEjg0eacpz5TQwYJHgLoJMCMkgEeEA2bsD0b8kxpjCEf0hE6twJo-lzBKSBAdPmg=]
- Li, Y., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [URL: https://pubmed.ncbi.nlm.nih.gov/31202561/]
- Ishikawa, H., et al. Infrared Spectroscopy of Hydrogen-Bonded Phenol−Amine Clusters in Supersonic Jets. The Journal of Physical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jp961858p]
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/ja/a908535i]
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- Google Patents. (1984). US4440954A - Process for the purification of p-aminophenol. [URL: https://patents.google.
- BYJU'S. Mannich Reaction Mechanism. [URL: https://byjus.com/chemistry/mannich-reaction-mechanism/]
- Benchchem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRGVqloipU2eDNzReEcOhKmc1FerNxfXxiMJRsoz-6EBLY0R28ogCAYRbLpWynRmdSBaG88R45QyCeQXSi8q_AE2Xw6XhguOiaHj6DmQNnC-AokCnd63WsCPulj9XFzpssOp-v8TDsFmVyGwnavp7U6AZd7hqTH4HF5SSld6E6LhkQz9PIxaswGc9VN-CXxybgKaNknUCCzfUKLT8g4xO7am66CB4FHeSz2pLwQ==]
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [URL: https://www.researchgate.net/publication/232812229_Mass_spectrometry_of_halogen-containing_organic_compounds]
- Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2fAGg-WkFrutw3IpXW6LOyOyFNZIedQ6N-nEUjqljcLbzvOJ7bphexIkQAkzTowBXA4i6Vw1QchsnDRPC_IusOHd6aXfkl-_bV9LdLjluvHWCftz9NPhOcAxNk1ym0nCnTbjug3-96hKpraFiTPIemJ7CxqOJmhnz1AMgx0axQlVThvyFGv0Uduc=]
- SynQuest Labs. 4-Bromophenol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJCBPZOFrcqzr8NRRNNvCEZs_Ya70RwG0sseF3iwJQ_PKZNbkqkwBpy60hRstBsLqLbPX--i63vU7pPARQdtz-AJmTtHmd_Yny1R3xGAZfVLE89EE9Kjt6X7V9Q-h3cONoLCnHfhY_Z5e775DVybUw8u9tXhf_ArnpAVOEw0_qWLwFc-J9uU_S4ZMWzHOq3Rs=]
- Illinois State University. Infrared Spectroscopy. [URL: https://vertexaisearch.cloud.google.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2017). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. [URL: https://www.ijariie.com/Admin/UploadPdf/Recovery_of_4_Aminophenol_from_Aqueous_Solution_Using_Different_techniques_ijariie6248.pdf]
- Wikipedia. Mannich reaction. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]
- Google Patents. (1973). US3717680A - PURIFICATION OF p-AMINOPHENOL. [URL: https://patents.google.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pJvMj656kx-2DqxMv8CRDVt_NtqU3Iweh8FHklB6heJAirAoZDWiy8okc9xW8ggkR_Bmu1oUdLvoQlUI4-PtlCnRRMDWnUz1O_95E2oXIkMzrLrMWlmVclNFXdaXhlVSjPXKLY0ZH7kOYq_XSggfLtQh2ZUGdzESUcRmjuv41CmRtQqZoCGreRlieI53h70E940tHfF23zc6ZD53f00wesNRzQ7jw9i8NLs79_qWfVGm9mp6OwHsm2pfpJDQIT-Sd4c8K48=]
- PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [URL: https://pubchem.ncbi.nlm.nih.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromophenol. [URL: https://www.fishersci.com/sds/03657]
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromophenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOv10hY3uJ6BgN4ne7MLlqvfZ_K1tsNr0hFfSBUPyfd5MzisV508F73jzuNHeS-Og-KYYZM4qgCpOhrf3mKTyoJhnLla2xwEuDuuyczagjS_FG8rAXSEFPXimf8LbnIuDd0K3z22O08sJyMWUabZen0qFyP5-hHEfzrz6owG9TIcIbCSfmp6UOf-bMkxmdk2E8s7J8137_6K888gcXc8eF2Cu88EKoiakM0JjqjpNPW316O_9WsWXPsWJZSdbTl4bmvB-UVzBJDAUg7UM5]
- Chemistry LibreTexts. (2023). Mannich Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Condensation_and_Alpha_Substitution_Reactions_of_Carbonyl_Compounds/23.11%3A_The_Mannich_Reaction]
- Alfa Chemistry. Mannich Reaction. [URL: https://www.alfa-chemistry.com/mannich-reaction.htm]
- Lawrence, C. P., & Skinner, J. L. (2008). Infrared Spectra of a Model Phenol-Amine Proton Transfer Complex in Nanoconfined CH3Cl. The Journal of Physical Chemistry B, 112(26), 7794–7801. [URL: https://pubs.acs.org/doi/10.1021/jp800612m]
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromophenol. [URL: https://www.fishersci.com/sds/97018]
- MilliporeSigma. (2024). SAFETY DATA SHEET - 4-Bromophenol. [URL: https://www.sigmaaldrich.com/sds/aldrich/b75808]
- University of Colorado Boulder. IR Chart. [URL: https://www.colorado.edu/lab/organic/resources-0/ir-chart]
- NIST. Phenol, o-amino- IR Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C95556&Type=IR-SPEC&Index=1]
- Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158529/]
- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0195]
- Beilstein Journals. Supplementary Information - Characterization data of all products. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-184-S1.pdf]
- Zhu, M. L., et al. (2014). (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [URL: https://www.researchgate.net/publication/264147321_4-Bromo-2-phenyliminomethylphenol]
- ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-4-bromo-2-E-6-methyl-2-pyridyliminomethylphenol_fig1_258356394]
- Sigma-Aldrich. 4-Bromo-2-[(ethylamino)methyl]phenol. [URL: https://www.sigmaaldrich.com/US/en/product/bide/bd157147]
- Groom, C. R., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 75–80. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6945826/]
- Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M542. [URL: https://www.mdpi.com/1422-8599/2007/4/M542]
- NextSDS. 4-BROMO-2-((PHENYLAMINO)METHYL)PHENOL — Chemical Substance Information. [URL: https://www.nextsds.com/4-bromo-2-((phenylamino)methyl)phenol]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. nbinno.com [nbinno.com]
- 5. byjus.com [byjus.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. cochise.edu [cochise.edu]
